1-((1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

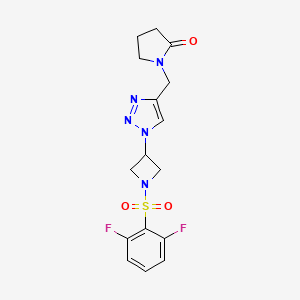

The compound 1-((1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a structurally complex molecule featuring three key motifs:

2,6-Difluorophenylsulfonyl group: A sulfonyl-substituted aromatic ring with fluorine atoms at the 2- and 6-positions, enhancing electron-withdrawing effects and metabolic stability.

Azetidine-triazole core: A 4-membered azetidine ring connected to a 1,4-disubstituted 1,2,3-triazole via a sulfonyl linker. The triazole is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method .

Pyrrolidin-2-one moiety: A 5-membered lactam ring contributing to hydrogen-bonding capacity and conformational rigidity.

Its crystallographic refinement likely employs SHELXL, a widely used program for small-molecule structural analysis .

Properties

IUPAC Name |

1-[[1-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N5O3S/c17-13-3-1-4-14(18)16(13)27(25,26)22-9-12(10-22)23-8-11(19-20-23)7-21-6-2-5-15(21)24/h1,3-4,8,12H,2,5-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHJWIOQKVTBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.

Formation of the Triazole Ring:

Sulfonylation: The sulfonyl group is introduced by reacting the azetidine derivative with a sulfonyl chloride in the presence of a base.

Formation of the Pyrrolidinone Ring: The final step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halides, nucleophiles, electrophiles

Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

Overview

1-((1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound notable for its diverse applications in scientific research and potential pharmaceutical development. Its unique structural features include a difluorophenyl group, a sulfonyl group, an azetidine ring, a triazole ring, and a pyrrolidinone ring, which contribute to its biological activity and reactivity.

Medicinal Chemistry

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, particularly enzymes and receptors involved in disease pathways. Preliminary studies indicate that it may act as an inhibitor of specific kinases linked to cancer and fibrotic diseases. The mechanism of action likely involves modulation of these targets, influencing critical biochemical pathways.

Case Study: Kinase Inhibition

Research has shown that compounds with similar structural motifs exhibit significant kinase inhibition. For instance, studies on related triazole derivatives have demonstrated their effectiveness in inhibiting protein kinases involved in cancer cell proliferation. This suggests that this compound could have similar properties and warrants further investigation.

Biological Research

Cellular Pathway Studies

The compound is utilized in biological research to explore its effects on cellular processes. Its ability to interact with specific molecular targets makes it valuable for studying signaling pathways involved in various diseases. Research may focus on understanding how this compound influences cell proliferation, apoptosis, and other critical cellular functions.

Potential Anticancer Activity

Given the structural characteristics of the compound, it is hypothesized to possess anticancer properties. Studies involving similar compounds have indicated that the presence of a triazole ring can enhance anticancer activity by promoting apoptosis in cancer cells. This aspect is crucial for developing targeted therapies.

Materials Science

Development of Novel Materials

The unique chemical structure of this compound positions it as a candidate for the development of new materials with specific properties. Its reactivity can be harnessed to create materials with tailored electronic or optical characteristics.

Industrial Applications

Synthesis of Complex Organic Molecules

In industrial settings, this compound may serve as a precursor for synthesizing other complex organic molecules. Its unique functional groups can facilitate various chemical reactions necessary for producing specialized chemicals used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-((1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl/Sulfinyl-Containing Agrochemicals

The 2,6-difluorophenylsulfonyl group distinguishes the target compound from sulfinyl-containing pesticides like fipronil and ethiprole ():

| Compound | Core Structure | Functional Group | Biological Use |

|---|---|---|---|

| Target compound | Azetidine-triazole-pyrrolidone | 2,6-Difluorophenylsulfonyl | Unknown (hypothetical agrochemical) |

| Fipronil | Pyrazole | Trifluoromethylsulfinyl | Insecticide |

| Ethiprole | Pyrazole | Ethylsulfinyl | Insecticide |

Key differences :

- Fluorine substitution: The 2,6-difluoro configuration may improve lipid solubility and oxidative stability compared to non-fluorinated analogs.

Triazole-Containing Compounds

The 1,4-disubstituted triazole in the target compound contrasts with other triazole derivatives:

| Compound | Triazole Substitution | Synthesis Method | Application |

|---|---|---|---|

| Target compound | 1,4-disubstituted | CuAAC (click chemistry) | Hypothetical drug/agrochemical |

| Fluconazole | 1,2,4-triazole | Thermal cycloaddition | Antifungal |

| Tazobactam | 1,2,3-triazole | Non-click synthesis | β-lactamase inhibitor |

Key differences :

- Regioselectivity : CuAAC ensures precise 1,4-substitution, critical for spatial orientation in binding pockets, whereas thermal methods yield mixtures .

- Hydrogen bonding : The triazole’s N-atoms may engage in hydrogen bonding, similar to fluconazole’s mechanism against fungal CYP51A1.

Azetidine vs. Larger Ring Systems

The azetidine ring introduces unique steric and electronic properties compared to 5- or 6-membered rings:

| Compound | Ring System | Ring Strain | Conformational Flexibility |

|---|---|---|---|

| Target compound | Azetidine (4-membered) | High | Low |

| Pyrrolidine derivatives | Pyrrolidine (5-membered) | Moderate | Moderate |

| Piperidine derivatives | Piperidine (6-membered) | Low | High |

Key differences :

- Ring strain : Azetidine’s strain may enhance reactivity or binding rigidity compared to larger rings.

- Bioavailability : Smaller rings often improve membrane permeability but reduce metabolic stability.

Pyrrolidin-2-one vs. Other Lactams

The pyrrolidin-2-one moiety provides distinct advantages over non-lactam or alternative lactam systems:

| Compound | Lactam Type | Hydrogen-Bonding Sites | Solubility |

|---|---|---|---|

| Target compound | Pyrrolidin-2-one | Amide carbonyl | Moderate (polar group) |

| Caprolactam derivatives | ε-Caprolactam | Amide carbonyl | Low (non-polar backbone) |

| β-lactam antibiotics | β-lactam | Amide + strained ring | Variable |

Key differences :

- Solubility : The pyrrolidin-2-one’s polar carbonyl may enhance aqueous solubility compared to caprolactam.

- Conformational restriction : The lactam’s rigidity could optimize target engagement compared to flexible chains.

Biological Activity

Overview

The compound 1-((1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule notable for its potential biological activities. The structure incorporates several pharmacologically relevant motifs, including a difluorophenyl group, a sulfonamide moiety, an azetidine ring, a triazole ring, and a pyrrolidinone ring. These components suggest significant interactions with biological targets, particularly in the context of drug development.

Synthetic Routes and Structural Characteristics

The synthesis of this compound typically involves multiple steps:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Difluorophenyl Group : This is accomplished via nucleophilic aromatic substitution.

- Formation of the Triazole Ring : This involves coupling reactions that can be facilitated under various conditions.

- Sulfonylation : This step introduces the sulfonamide functionality through reactions with sulfonyl chlorides.

The unique structural features of this compound may influence its reactivity and biological activity due to electronic and steric effects imparted by the difluorophenyl group.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of various kinases involved in signaling pathways related to cancer and fibrotic diseases. The compound's binding affinity and selectivity for these targets are crucial for its pharmacological efficacy.

Potential Targets

- Kinases : The compound may inhibit specific kinases implicated in cellular signaling pathways.

- Receptors : It could interact with various receptors involved in disease processes such as fibrosis and cancer progression.

Inhibition Studies

Research indicates that compounds with similar structural features have shown promise in inhibiting discoidin domain receptors (DDRs), which play a significant role in tissue remodeling and fibrosis. For instance:

These studies highlight the compound's potential as a therapeutic agent in treating diseases characterized by dysregulated kinase activity.

Structure-Activity Relationship (SAR)

A detailed SAR evaluation has been conducted on similar triazole-containing compounds to elucidate their biological activities. Key findings include:

- Fluorination Effects : The presence of fluorine atoms in the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency against kinases |

| Alteration of Sulfonamide Group | Variability in selectivity |

These insights are critical for guiding future modifications aimed at optimizing efficacy and reducing side effects.

Q & A

Q. What statistical methods are appropriate for dose-response studies?

- Methodological Answer :

- Four-parameter logistic regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., derivative vs. parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.